6-Methyl-hept-6-enoyl Chloride
Description
6-Methyl-hept-6-enoyl chloride is an unsaturated acyl chloride with the molecular formula C₈H₁₃ClO. It features a seven-carbon chain (heptanoyl backbone) with a methyl group and a terminal double bond at the 6-position.
Acyl chlorides like this compound are pivotal in organic synthesis for introducing acyl groups via nucleophilic acyl substitution. The presence of the double bond may enhance electrophilicity at the carbonyl carbon or enable participation in cycloaddition reactions (e.g., Diels-Alder).
Properties
Molecular Formula |
C8H13ClO |
|---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
6-methylhept-6-enoyl chloride |
InChI |
InChI=1S/C8H13ClO/c1-7(2)5-3-4-6-8(9)10/h1,3-6H2,2H3 |
InChI Key |
UYJUCKYQPFYUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 6-methyl-hept-6-enoyl chloride with two structurally related compounds:
Key Observations :
- Saturation Effects: The saturated analog, 6-methylheptanoyl chloride, lacks the double bond, resulting in higher stability against polymerization or electrophilic addition reactions compared to unsaturated variants .
- This contrasts with the terminal double bond in this compound, which lacks such conjugation, possibly increasing its reactivity in allylic or vinylic positions .
Stability and Handling
- Thermal Stability: Saturated acyl chlorides like 6-methylheptanoyl chloride are generally more thermally stable. Unsaturated analogs, including this compound, may require storage at reduced temperatures (-20°C) to inhibit degradation, as seen in analogous compounds (e.g., 6-methoxy DiPT hydrochloride in ) .
- Stereochemical Considerations: The (E)-4-enoyl chloride’s stereochemistry could influence its reactivity in asymmetric synthesis, whereas the terminal double bond in this compound may simplify regioselective reactions .
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